![molecular formula C9H9ClO2 B6613758 2-(3-chloro-5-methylphenyl)acetic acid CAS No. 200214-43-3](/img/structure/B6613758.png)
2-(3-chloro-5-methylphenyl)acetic acid
Overview
Description
2-(3-Chloro-5-methylphenyl)acetic acid, also known as CMPA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in organic solvents and has a molecular formula of C8H7ClO2. CMPA has been studied extensively due to its numerous applications in the fields of synthetic organic chemistry and materials science.
Scientific Research Applications
2-(3-chloro-5-methylphenyl)acetic acid has been widely studied due to its numerous applications in the fields of synthetic organic chemistry and materials science. In organic chemistry, it is used as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In materials science, it is used as a cross-linking agent for polymers and as a curing agent for epoxy resins.
Mechanism of Action
2-(3-chloro-5-methylphenyl)acetic acid is an organic compound that acts as a proton donor and can be used to catalyze a variety of reactions. It can act as a Lewis acid and can be used to catalyze aldol condensation reactions. It can also act as a catalyst for the formation of amides, esters, and other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-chloro-5-methylphenyl)acetic acid are largely unknown. However, it is known to be a mild irritant to the skin and eyes and should be handled with caution.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(3-chloro-5-methylphenyl)acetic acid in laboratory experiments is its low cost and easy availability. It is also relatively easy to handle and store, making it a convenient reagent for laboratory use. However, it should be handled with caution as it can be an irritant to the skin and eyes.
Future Directions
In the future, 2-(3-chloro-5-methylphenyl)acetic acid could be used in the synthesis of new pharmaceuticals, agrochemicals, and materials. It could also be used as a catalyst for a variety of reactions and as a cross-linking agent for polymers. Additionally, further research could be done to explore the biochemical and physiological effects of 2-(3-chloro-5-methylphenyl)acetic acid on the human body. Finally, 2-(3-chloro-5-methylphenyl)acetic acid could be used as a starting material for the synthesis of more complex organic compounds.
properties
IUPAC Name |
2-(3-chloro-5-methylphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQZNDFAEPRJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-5-methylphenyl)acetic acid |
Synthesis routes and methods
Procedure details
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